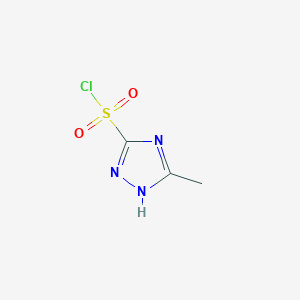
1-Cyclobutyl-1H-pyrazol-4-amine
Descripción general
Descripción
“1-Cyclobutyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazole synthesis methods generally involve a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another common approach is the one-pot condensation/reduction reaction sequence .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2 . This indicates the presence of a cyclobutyl group attached to the 1-position of a pyrazole ring, with an amine group at the 4-position.
Physical And Chemical Properties Analysis
“this compound” is stored in a dark place, sealed in dry conditions at 2-8°C . It has a molecular weight of 137.18 . The physical form and boiling point were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Three-Component Solvent-Free Synthesis : An efficient synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which presumably includes 1-Cyclobutyl-1H-pyrazol-4-amine derivatives, was developed under solvent-free and catalyst-free conditions. This method is highly efficient and environmentally benign, providing excellent yields and ease of work-up (Yu et al., 2013).
Intermolecular C-H Amination : A rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, possibly including this compound, was achieved under mild conditions. This method provides a new approach for aromatic C-H amination directed by an intrinsic functionality of the substrate/product (Wu et al., 2014).
Domino Reactions in Aqueous Media : A library of 4H-pyrano[2,3-c]pyrazol-6-amines, potentially including this compound derivatives, was synthesized using an L-proline-catalyzed, on-water four-component domino reaction. This method is noted for its efficiency and environmental friendliness (Prasanna et al., 2013).
Four-Component Domino Strategy : An efficient one-pot four-component domino protocol was developed for the synthesis of novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, likely including this compound. This reaction is characterized by its expediency, high yield, and use of readily available starting materials (Kanchithalaivan et al., 2013).
Potential Biological Applications
Antimicrobial Agents : Novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, similar in structure to this compound, were synthesized and demonstrated potent antimicrobial activities. These findings suggest potential applications in antimicrobial therapy (Raju et al., 2010).
σ(1) Receptor Antagonists : The synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists were reported. These compounds, including structures similar to this compound, showed high activity in models of neurogenic and neuropathic pain, indicating potential therapeutic applications (Díaz et al., 2012).
Direcciones Futuras
While specific future directions for “1-Cyclobutyl-1H-pyrazol-4-amine” were not found, pyrazole derivatives have been garnering considerable interest as potential anticancer agents . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole compounds are known for their diverse pharmacological effects .
Mode of Action
Pyrazole compounds, in general, are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Pyrazole compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological effects .
Result of Action
The diverse pharmacological effects of pyrazole compounds suggest a range of potential molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chemical compounds .
Propiedades
IUPAC Name |
1-cyclobutylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZOOJZSEDWGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190380-64-3 | |
| Record name | 1-cyclobutyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)









